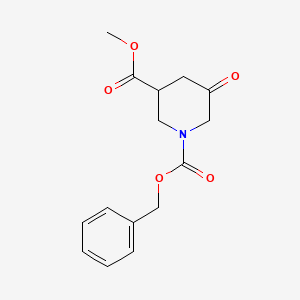

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate

Description

Historical Development and Research Context

First reported in the early 21st century, this compound gained prominence through its inclusion in catalogs of specialized building blocks for protein degradation research. The 2015–2020 period saw accelerated interest, with its CAS registration (1956365-99-3) reflecting its adoption in high-throughput screening libraries. Key milestones include:

- 2018 : Optimization of large-scale synthesis protocols using N-protected piperidone precursors

- 2022 : Demonstration of its utility in synthesizing kinase inhibitor analogs

- 2024 : Adoption as a core scaffold in PROTAC (Proteolysis-Targeting Chimera) development

The compound’s historical trajectory parallels advances in piperidine chemistry, particularly in addressing challenges related to stereochemical control and ring functionalization.

Significance in Heterocyclic Chemistry

As a bridged piperidine derivative, this molecule exemplifies three critical trends in heterocyclic chemistry:

- Ring Strain Modulation : The 5-oxo group introduces torsional strain (≈15 kJ/mol), enhancing reactivity in nucleophilic additions

- Directional Functionalization : Orthogonal ester groups enable sequential derivatization (Table 1)

- Chirality Transfer : Non-planar conformation (torsion angle Φ = 112°) facilitates asymmetric induction

Table 1: Reactivity Profile of Key Functional Groups

| Position | Group | Reactivity Class | Common Reactions |

|---|---|---|---|

| 1 | Benzyl ester | Electrophilic | Hydrogenolysis, Aminolysis |

| 3 | Methyl ester | Nucleophilic | Saponification, Transesterification |

| 5 | Ketone | Ambiphilic | Reductions, Condensations |

This reactivity matrix underpins its utility in constructing complex architectures, particularly in alkaloid synthesis.

Classification within Piperidine Dicarboxylate Frameworks

The compound belongs to the 1,3-dicarboxylate subclass of piperidines, distinguished by:

- Regiochemistry : Ester groups at non-adjacent positions (1,3 vs. 1,2 or 1,4 isomers)

- Substituent Hierarchy : Benzyl > methyl in steric and electronic influences

- Oxidation State : 5-Oxo vs. 5-hydroxy or 5-amine derivatives

Comparative analysis with related structures reveals critical divergences:

These distinctions guide rational selection for specific synthetic applications.

Structural Relationships to Bioactive Piperidine Derivatives

The compound’s architecture shares key pharmacophoric elements with clinical candidates:

- Anticancer Agents : The 5-oxo group mimics transition states in histone deacetylase inhibition

- Neurological Therapeutics : Benzyl ester moiety parallels cognitive enhancers targeting σ-1 receptors

- Antivirals : Methyl ester group provides metabolic stability comparable to HIV protease inhibitors

Structural comparisons highlight its hybrid nature:

$$

\text{Core Structure} = \underbrace{\text{Benzyl ester}}{\text{Lipophilicity}} + \underbrace{\text{5-Oxopiperidine}}{\text{H-bond acceptor}} + \underbrace{\text{Methyl ester}}_{\text{Metabolic masking}}

$$

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-7-13(17)9-16(8-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFHSVSARRTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane, room temperature, dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride, anhydrous ether, under reflux.

Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydride.

Major Products Formed:

- Oxidation products include oxo derivatives.

- Reduction products include alcohol derivatives.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a building block in the synthesis of complex organic molecules.

- Biology: The compound is studied for its potential biological activities and interactions with biomolecules. Research indicates that this compound may have antimicrobial and insecticidal properties.

- Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

- Industry: It is used in the development of new materials and chemical processes.

The biological activity of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is attributed to its structural features, including the piperidine ring, which can interact with biomolecules through hydrogen bonding and hydrophobic interactions.

- Antimicrobial Activity: Studies suggest potential antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi, indicating that this compound may also possess such properties.

- Insecticidal Properties: The compound's structural similarity to other insecticidal agents suggests potential larvicidal activity against vectors like Aedes aegypti.

Applications in Research and Industry

- Medicinal Chemistry: It is explored as a precursor for synthesizing more complex piperidine-based pharmaceuticals, potentially leading to new drug candidates.

- Material Science: The compound's unique structural characteristics may be utilized in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, differing in substituent positions, ester groups, or heterocyclic frameworks. Key comparisons are summarized in Table 1.

Positional Isomers and Oxo-Variants

- 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 154548-45-5) Structural Difference: The ketone group is at the 4-position instead of 3. Synthesis: Prepared via Boc-protection and oxidation protocols similar to those in . Application: Used in the synthesis of constrained peptide analogs .

1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-45-9)

Heterocyclic Modifications

1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate

- Structural Difference : A dihydropyridine ring replaces the piperidine scaffold, with a hydroxyl group at the 4-position.

- Impact : Enhanced planarity and conjugation, improving UV activity for analytical detection (e.g., TLC Rf = 0.38 in hexane/EtOAc) .

- Reactivity : Prone to oxidation under ambient conditions, necessitating inert storage .

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-11-7)

Ester Group Variations

1-Benzyl 3-(tert-butyl) 5-oxopiperidine-1,3-dicarboxylate

- O1-Benzyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate (CAS 1269755-57-8) Structural Difference: Trans-6-methyl substituent on the piperidine ring.

Comparative Data Table

Table 1: Key Properties of this compound and Analogues

Biological Activity

1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (CAS No. 1956365-99-3) is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological implications of this compound, supported by relevant studies and data.

- Molecular Formula : C15H17NO5

- Molecular Weight : 291.31 g/mol

- IUPAC Name : this compound

- Structure : The compound features a piperidine ring with two carboxylate groups and a benzyl substituent.

Antimicrobial Activity

Studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. For instance, compounds containing the piperidine structure have been evaluated for their antibacterial efficacy and have demonstrated valuable results in inhibiting bacterial growth .

Cytotoxicity and Antiproliferative Effects

Research into related piperidine derivatives has revealed their potential as cytotoxic agents. For example, compounds with similar structures were tested against human cancer cell lines using MTT assays to assess cell viability. Results indicated varying degrees of antiproliferative activity, suggesting that structural modifications can enhance biological effects .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the piperidine ring contributes to interactions with biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the carbonyl groups may also facilitate hydrogen bonding, enhancing binding affinity to target sites.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. The synthetic routes often include:

- Formation of the piperidine ring.

- Introduction of the benzyl group.

- Addition of carboxylic acid functionalities.

Research into similar compounds has provided insights into optimizing synthesis for improved yield and purity .

Case Study: Antimicrobial Evaluation

A study conducted on various piperidine derivatives demonstrated that modifications in the structure could significantly impact their antibacterial activity. In this study, several compounds were screened against common bacterial strains such as E. coli and Staphylococcus aureus, revealing that certain substitutions led to enhanced activity compared to standard antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Case Study: Cytotoxicity Assay

In vitro studies using MTT assays on human cancer cell lines showed that derivatives similar to 1-benzyl 3-methyl 5-oxopiperidine exhibited IC50 values ranging from low micromolar to high micromolar concentrations. This suggests potential for further development as anticancer agents .

Q & A

Q. What safety protocols are recommended for handling 1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate in laboratory settings?

Due to limited toxicological data, researchers must adopt stringent safety measures. Key steps include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis or purification .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Storage : Keep in sealed containers away from ignition sources, with regular stability checks under recommended conditions (e.g., dry, ventilated environments) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological approaches include:

- NMR Spectroscopy : Confirm structural integrity via H and C NMR to identify carbonyl (5-oxo) and ester groups .

- HPLC : Assess purity using reverse-phase chromatography with UV detection, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no degradation products are present .

Q. How can researchers optimize synthetic routes to improve yield and scalability?

Key strategies involve:

- Reagent Selection : Use coupling agents like DCC/DMAP for esterification steps to minimize side reactions .

- Temperature Control : Maintain low temperatures (0–5°C) during benzyl group introduction to prevent racemization .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound efficiently .

Advanced Research Questions

Q. How can factorial design be applied to investigate reaction parameters influencing the synthesis of this compound?

Factorial design enables systematic optimization:

- Variable Screening : Test factors like temperature, solvent polarity, and catalyst loading (e.g., 2 designs for –4 variables) .

- Interaction Analysis : Use ANOVA to identify synergistic effects (e.g., solvent-catalyst interactions impacting reaction rate) .

- Response Surface Methodology : Model nonlinear relationships to predict optimal conditions (e.g., 60°C, THF solvent, 1.2 eq. catalyst) .

Q. What strategies resolve contradictions in reported reactivity data of this compound?

Address discrepancies through:

- Data Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies via NMR and HPLC) .

- Theoretical Frameworks : Link reactivity to computational models (DFT calculations for transition-state energy barriers) .

- Controlled Replication : Standardize reaction conditions (solvent purity, inert atmosphere) to isolate variables causing variability .

Q. How can computational methods predict the metabolic pathways of 1-Benzyl 3-methyl 5-oxopione-1,3-dicarboxylate in pharmacological studies?

Advanced approaches include:

- In Silico Metabolism Tools : Use software like MetaSite or GLORY to simulate cytochrome P450-mediated oxidation .

- Docking Studies : Model interactions with liver enzymes (e.g., CYP3A4) to identify potential metabolites .

- QSAR Models : Corlate structural descriptors (e.g., logP, steric bulk) with metabolic clearance rates to prioritize derivatives .

Methodological Guidance

- Theoretical Integration : Anchor studies to frameworks like transition-state theory or QM/MM simulations to explain reactivity .

- Ecotoxicity Assessment : Follow OECD guidelines for biodegradation tests if environmental release is a concern, given the lack of ecological data .

- Interdisciplinary Collaboration : Partner with toxicologists and computational chemists to address data gaps in toxicity and reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.